Methyl 5-methylfuran-3-carboxylate

Description

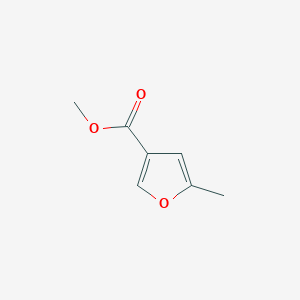

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5-3-6(4-10-5)7(8)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBIHCRVZWPDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635375 | |

| Record name | Methyl 5-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35351-35-0 | |

| Record name | Methyl 5-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 5-methylfuran-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 5-methylfuran-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the established synthetic routes, provides in-depth experimental protocols, and presents quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Furan derivatives are of significant interest in the field of drug discovery and development due to their diverse biological activities. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The arrangement of the methyl and carboxylate groups on the furan ring offers unique opportunities for structural modifications, making a reliable and well-characterized synthetic protocol essential for researchers.

Synthetic Routes and Mechanisms

The most direct and widely applicable method for the synthesis of this compound is the Feist-Benary furan synthesis . This classical organic reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[1][2]

For the synthesis of the target molecule, the reaction proceeds between methyl acetoacetate (a β-ketoester) and chloroacetone (an α-halo ketone). The reaction is typically catalyzed by a base such as ammonia or pyridine.

The mechanism of the Feist-Benary synthesis can be summarized in the following key steps:

-

Enolate Formation: The basic catalyst deprotonates the α-carbon of the methyl acetoacetate, forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbon of chloroacetone, displacing the chloride ion in an SN2 reaction.

-

Cyclization: The resulting intermediate undergoes an intramolecular aldol-type condensation, where the enolate of the ketone attacks the ester carbonyl group.

-

Dehydration: The cyclic intermediate readily dehydrates to form the aromatic furan ring, yielding this compound.

The overall transformation is a robust and efficient method for the construction of the furan ring with the desired substitution pattern.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via the Feist-Benary synthesis.

Synthesis of this compound

Materials:

-

Methyl acetoacetate

-

Chloroacetone

-

Aqueous Ammonia (25%) or Pyridine

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve methyl acetoacetate (1 equivalent) in ethanol.

-

Addition of Base: To the stirred solution, add aqueous ammonia (or pyridine) (1.1 equivalents) dropwise at room temperature.

-

Addition of α-Halo Ketone: Following the addition of the base, add chloroacetone (1 equivalent) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two additional portions of diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C7H8O3 |

| Molecular Weight | 140.14 g/mol |

| Typical Yield | 60-75% |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 78-80 °C at 10 mmHg |

Spectroscopic Data:

| 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 101 MHz) δ (ppm) |

| 7.84 (s, 1H), 6.53 (s, 1H), 3.79 (s, 3H), 2.35 (s, 3H) | 164.5, 157.2, 143.1, 116.9, 108.4, 51.2, 13.8 |

Visualizations

Feist-Benary Synthesis of this compound

Caption: Reaction pathway for the Feist-Benary synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

References

An In-Depth Technical Guide to the Properties of Methyl 5-methylfuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted properties of Methyl 5-methylfuran-3-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this document compiles information from its immediate precursor, 5-methylfuran-3-carboxylic acid, and its close analog, ethyl 5-methylfuran-3-carboxylate. This guide also presents predicted physicochemical and spectroscopic data to offer a valuable reference for researchers. Furthermore, a standard experimental protocol for its synthesis via Fischer esterification is detailed. This document is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving furan-based derivatives.

Introduction

Furan derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities and applications in medicinal chemistry and material science. The furan scaffold is a key structural motif in numerous pharmaceuticals and natural products. This compound, as a substituted furan ester, holds potential as a building block in the synthesis of more complex molecules with possible therapeutic applications. This guide aims to consolidate the available and predicted data for this compound to facilitate further research and development.

Physicochemical Properties

Table 1: Properties of 5-Methylfuran-3-carboxylic Acid and its Esters

| Property | 5-Methylfuran-3-carboxylic Acid | This compound (Predicted) | Ethyl 5-methylfuran-3-carboxylate |

| CAS Number | 21984-93-0[1] | Not Available | 26501-83-7 |

| Molecular Formula | C₆H₆O₃[1] | C₇H₈O₃ | C₈H₁₀O₃[2] |

| Molecular Weight | 126.11 g/mol [1] | 140.14 g/mol | 154.16 g/mol [2] |

| Melting Point | Not Available | Not Available | Not Available[2] |

| Boiling Point | Not Available | Not Available | Not Available[2] |

| Density | Not Available | Not Available | Not Available[2] |

Spectroscopic Data (Predicted)

The following tables outline the predicted spectroscopic data for this compound based on its chemical structure and general principles of spectroscopy.

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Furan H-2 | ~7.9 | s |

| Furan H-4 | ~6.5 | s |

| -OCH₃ | ~3.8 | s |

| Furan -CH₃ | ~2.4 | s |

Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | ~164 |

| Furan C-5 | ~158 |

| Furan C-2 | ~145 |

| Furan C-3 | ~118 |

| Furan C-4 | ~108 |

| -OCH₃ | ~51 |

| Furan -CH₃ | ~14 |

Table 4: Predicted IR Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1720 |

| C-O (Ester) | ~1250 |

| C=C (Furan ring) | ~1580, ~1500 |

| C-H (Aromatic/Methyl) | ~3100, ~2950 |

Synthesis and Reactivity

This compound can be synthesized from 5-methylfuran-3-carboxylic acid via Fischer esterification. This is a common and reliable method for the preparation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[3][4]

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 5-methylfuran-3-carboxylic acid and methanol.

Materials:

-

5-methylfuran-3-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 5-methylfuran-3-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by distillation or column chromatography if necessary.

Biological Activity and Applications in Drug Development

There is no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, the furan nucleus is a common scaffold in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of derivatives of this compound could be a starting point for the development of novel therapeutic agents.

Visualizations

Caption: A workflow diagram for the synthesis of this compound.

Caption: Structural relationship of the target compound to its precursor and analog.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not available. However, based on the general properties of similar furan derivatives and esters, it should be handled with care in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a furan derivative with potential applications in synthetic chemistry. While direct experimental data on its properties are limited, this guide provides a comprehensive summary of predicted data and information from closely related compounds. The detailed synthesis protocol offers a practical starting point for its preparation. Further research is warranted to fully characterize this compound and explore its potential biological activities, which could be of interest to the drug development community.

References

An In-depth Technical Guide to Methyl 5-methylfuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylfuran-3-carboxylate is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its furan core is a common motif in various biologically active molecules. This guide provides a comprehensive overview of its synthesis, properties, and analytical characterization. Due to the limited availability of experimental data for this specific compound, this guide combines information on its precursor, a detailed proposed synthesis protocol based on established methods, and predicted physicochemical and spectroscopic data.

Chemical Identity

While a specific CAS number for this compound has not been identified in major chemical databases, its structure is unambiguously defined. It is the methyl ester of 5-methylfuran-3-carboxylic acid.

Precursor: 5-Methylfuran-3-carboxylic acid CAS Number for Precursor: 21984-93-0

Physicochemical Properties

| Property | 5-Methylfuran-3-carboxylic acid (Experimental) | This compound (Predicted) |

| Molecular Formula | C₆H₆O₃ | C₇H₈O₃ |

| Molecular Weight | 126.11 g/mol | 140.14 g/mol |

| Appearance | Solid | Liquid (likely) |

| Boiling Point | Not available | ~180-200 °C at 760 mmHg |

| Density | Not available | ~1.15 g/cm³ |

| Refractive Index | Not available | ~1.48 |

| Solubility | Soluble in organic solvents | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate) |

Proposed Synthesis: Fischer Esterification

The most direct and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid. This reaction involves the acid-catalyzed esterification of 5-methylfuran-3-carboxylic acid with methanol.

Experimental Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a general procedure for Fischer esterification and should be adapted and optimized for the specific substrate.

Materials:

-

5-Methylfuran-3-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methylfuran-3-carboxylic acid in an excess of anhydrous methanol (e.g., 20-50 equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Analytical Characterization (Predicted)

As no experimental spectra are available, the following tables provide predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of similar furan derivatives.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | H-2 (furan ring) |

| ~6.5 | s | 1H | H-4 (furan ring) |

| ~3.8 | s | 3H | -OCH₃ (ester) |

| ~2.4 | s | 3H | -CH₃ (at C-5) |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (ester) |

| ~155 | C-5 (furan ring) |

| ~145 | C-2 (furan ring) |

| ~120 | C-3 (furan ring) |

| ~110 | C-4 (furan ring) |

| ~51 | -OCH₃ (ester) |

| ~14 | -CH₃ (at C-5) |

Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 140 | [M]⁺ (Molecular ion) |

| 109 | [M - OCH₃]⁺ |

| 81 | [M - COOCH₃]⁺ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2950-3000 | C-H stretch (aromatic and aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1580, ~1450 | C=C stretch (furan ring) |

| ~1250 | C-O stretch (ester) |

Biological Activity and Applications

While specific studies on the biological activity of this compound are scarce, the furan-3-carboxylate scaffold is present in various natural products and synthetic compounds with interesting biological properties.[1] Furan derivatives, in general, are known to exhibit a wide range of bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] Therefore, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to explore its potential pharmacological applications.

Safety Information

No specific safety data sheet (SDS) is available for this compound. However, based on the data for similar compounds like methyl furan-3-carboxylate and 2-methylfuran, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]

-

Hazards: Likely to be a flammable liquid and may cause skin, eye, and respiratory irritation.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources.

It is crucial to perform a thorough risk assessment before handling this compound.

Conclusion

This technical guide provides a comprehensive overview of this compound, a compound with potential for further investigation in drug discovery and materials science. While experimental data is limited, this guide offers a reliable, proposed synthetic route via Fischer esterification and predicted analytical data to aid researchers in its synthesis and characterization. Further experimental studies are necessary to fully elucidate its physicochemical properties and biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. Methyl furan-3-carboxylate | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-methylfuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of Methyl 5-methylfuran-3-carboxylate, a heterocyclic organic compound. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes predicted data, information from closely related analogs, and established chemical principles to serve as a foundational resource. It covers the molecule's physicochemical properties, predicted spectroscopic data, a proposed synthetic pathway, and a discussion of its potential biological significance in the context of drug discovery and development. This document aims to bridge the information gap and stimulate further research into this and related furan derivatives.

Introduction

Furan derivatives are a significant class of heterocyclic compounds widely found in nature and synthetic chemistry. The furan nucleus is a key pharmacophore in numerous bioactive molecules, exhibiting a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. This compound is a member of this family, and while not extensively studied, its structural motifs suggest potential for biological activity and utility as a building block in medicinal chemistry. This guide provides a detailed theoretical and comparative analysis to facilitate its synthesis and exploration.

Physicochemical Properties

The fundamental properties of this compound have been calculated based on its chemical structure. These predicted values are essential for its synthesis, purification, and handling.

| Property | Value |

| Molecular Formula | C₇H₈O₃ |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC(=O)C1=CC(=CO1)C |

| InChI Key | Predicted: WQCFJSNKJJUMQK-UHFFFAOYSA-N |

| Appearance | Predicted: Colorless to pale yellow liquid |

| Boiling Point | Predicted: ~180-200 °C at 760 mmHg |

| Melting Point | Not Applicable (predicted to be liquid at STP) |

| Solubility | Predicted to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. |

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of its isomers and general principles of NMR and IR spectroscopy. These predictions can aid in the identification and characterization of this compound in a laboratory setting.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Singlet | 1H | H at C2 |

| ~6.2 - 6.4 | Singlet | 1H | H at C4 |

| 3.80 | Singlet | 3H | -OCH₃ (ester) |

| 2.35 | Singlet | 3H | -CH₃ at C5 |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~164 | C=O (ester) |

| ~158 | C5 |

| ~145 | C2 |

| ~118 | C3 |

| ~108 | C4 |

| ~51 | -OCH₃ (ester) |

| ~14 | -CH₃ at C5 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2950-3100 | C-H stretch (aromatic and alkyl) |

| ~1720-1730 | C=O stretch (ester) |

| ~1580, 1500 | C=C stretch (furan ring) |

| ~1250-1300 | C-O stretch (ester) |

Experimental Protocols: Proposed Synthesis

A plausible and efficient method for the synthesis of 3,5-disubstituted furans like this compound is the Paal-Knorr furan synthesis. This established reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2]

Proposed Synthetic Workflow: Paal-Knorr Synthesis

Caption: Proposed Paal-Knorr synthesis workflow for this compound.

Detailed Methodology

-

Synthesis of the 1,4-Dicarbonyl Precursor: The key 1,4-dicarbonyl precursor, methyl 2-acetyl-3-oxobutanoate, can be synthesized through a base-catalyzed self-condensation of methyl acetoacetate.

-

Acid-Catalyzed Cyclization: The purified 1,4-dicarbonyl compound is dissolved in an appropriate solvent (e.g., toluene) with a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid. The mixture is heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, neutralized with a mild base (e.g., sodium bicarbonate solution), and the organic layer is separated. The crude product is then purified using column chromatography to yield the final product, this compound.

Biological Significance and Drug Development Potential

While there is no direct research on the biological activities of this compound, the broader class of furan derivatives has shown significant promise in medicinal chemistry.

Known Activities of Furan Derivatives

Furan-containing molecules have been reported to possess a wide array of pharmacological effects, including:

-

Antibacterial and Antifungal Activity: The furan ring is a component of several antimicrobial agents.[3]

-

Anti-inflammatory Effects: Certain furan derivatives have demonstrated anti-inflammatory properties.[3]

-

Anticancer Properties: Some studies have shown that furan-based compounds can exhibit cytotoxicity against various cancer cell lines.[3][4]

Potential Signaling Pathway Involvement

The furan scaffold can act as a bioisostere for other aromatic rings, such as benzene, enabling it to interact with various biological targets. The specific substitution pattern of this compound could influence its binding affinity and selectivity for different enzymes or receptors.

Caption: A logical workflow for the development of furan-based therapeutic agents.

Conclusion

This compound represents an under-explored area within the well-established field of furan chemistry. This technical guide provides a foundational set of predicted data and a plausible synthetic route to encourage further investigation. The potential for this molecule to serve as a scaffold in the development of new therapeutic agents is significant, given the diverse biological activities of related furan derivatives. Experimental validation of the data presented herein is a crucial next step for the scientific community.

References

In-Depth Technical Guide to Methyl 5-methylfuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-methylfuran-3-carboxylate, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, structural characteristics, synthesis, and predicted spectroscopic data, offering a valuable resource for its application in research and development.

Chemical Identity and Nomenclature

The compound in focus is formally identified by its IUPAC name: This compound .

Synonyms:

-

Methyl 5-methyl-3-furoate

-

5-Methylfuran-3-carboxylic acid methyl ester

Precursor: The direct precursor to this ester is 5-Methylfuran-3-carboxylic acid , which has a registered CAS Number of 21984-93-0.[1]

Molecular Structure: The structure consists of a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. A methyl group is substituted at the 5-position, and a methyl carboxylate group is at the 3-position.

Molecular Formula: C₇H₈O₃

Molecular Weight: 140.14 g/mol

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for this compound, the following physicochemical properties have been predicted based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Boiling Point | ~180-200 °C |

| Melting Point | Not available |

| Density | ~1.15 g/cm³ |

| Solubility | Soluble in common organic solvents like methanol, ethanol, acetone, and dichloromethane. Sparingly soluble in water. |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid at room temperature. |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 5-methylfuran-3-carboxylic acid. The most common and industrially relevant method for this transformation is the Fischer-Speier esterification.

Fischer-Speier Esterification

This acid-catalyzed esterification involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

Reaction Scheme:

Caption: Fischer-Speier esterification of 5-methylfuran-3-carboxylic acid.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylfuran-3-carboxylic acid (1.0 eq) in a large excess of methanol (e.g., 10-20 eq), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 1-5 mol%).

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting carboxylic acid.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally related furan derivatives. These predictions are intended to aid in the characterization of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.8 - 8.0 | s | - |

| H-4 | ~6.2 - 6.4 | s | - |

| OCH₃ (ester) | ~3.8 | s | - |

| CH₃ (ring) | ~2.3 | s | - |

Note: The spectrum is predicted in CDCl₃ as the solvent.

¹³C NMR (Carbon NMR):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~165 |

| C-5 | ~155 |

| C-2 | ~145 |

| C-3 | ~115 |

| C-4 | ~110 |

| OCH₃ (ester) | ~52 |

| CH₃ (ring) | ~14 |

Note: The spectrum is predicted in CDCl₃ as the solvent.

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (ester stretch) | ~1720 | Strong |

| C-O (ester stretch) | ~1250 and ~1100 | Strong |

| C=C (furan ring stretch) | ~1600 and ~1500 | Medium |

| C-H (aromatic stretch) | ~3100 | Medium |

| C-H (aliphatic stretch) | ~2950 | Medium |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum:

| m/z | Predicted Identity |

| 140 | [M]⁺ (Molecular ion) |

| 109 | [M - OCH₃]⁺ |

| 81 | [M - COOCH₃]⁺ |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the starting material to the characterized final product.

Caption: Workflow for the synthesis and characterization of the compound.

Applications in Research and Drug Development

Substituted furans, including furan-3-carboxylates, are important scaffolds in medicinal chemistry. They are present in a variety of natural products and have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound can serve as a key building block for the synthesis of more complex molecules with potential therapeutic applications. Its ester functionality allows for further chemical modifications, such as amidation or reduction, to generate a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

In the field of materials science, furan-based compounds are explored for the development of novel polymers and functional materials due to the unique electronic and structural properties of the furan ring.

References

An In-depth Technical Guide to the Structural Isomers of Methyl 5-methylfuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of methyl 5-methylfuran-3-carboxylate, a class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document details the physicochemical properties, spectroscopic data, and synthetic methodologies for these isomers, presenting a comparative analysis to aid in their identification, differentiation, and utilization in research and development.

Introduction to Furan Derivatives

Furan and its derivatives are five-membered aromatic heterocyclic compounds that are integral components of numerous natural products and synthetic molecules of significant biological and industrial importance. The arrangement of substituents on the furan ring gives rise to a variety of structural isomers, each with unique chemical and physical properties. This guide focuses on the six structural isomers of methyl methylfuran-carboxylate, which share the molecular formula C₇H₈O₃. Understanding the distinct characteristics of each isomer is crucial for their unambiguous identification and for harnessing their specific reactivity and potential biological activity.

Structural Isomers of Methyl Methylfuran-carboxylate

The six structural isomers arise from the different possible positions of the methyl and methyl carboxylate groups on the furan ring. The isomers are:

-

Methyl 2-methylfuran-3-carboxylate

-

Methyl 3-methylfuran-2-carboxylate

-

Methyl 4-methylfuran-2-carboxylate

-

Methyl 4-methylfuran-3-carboxylate

-

Methyl 5-methylfuran-2-carboxylate

-

This compound

The structural relationships between these isomers are illustrated in the following diagram.

Physicochemical Properties

The physical and chemical properties of these isomers are summarized in the table below. These properties are essential for their purification, handling, and application in various chemical reactions.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Methyl 2-methylfuran-3-carboxylate | C₇H₈O₃ | 140.14[1] | 75 / 20 mmHg | - | 1.116 (at 25 °C) | 1.473 |

| Methyl 3-methylfuran-2-carboxylate | C₇H₈O₃ | 140.14 | - | 34-38 | - | - |

| Methyl 4-methylfuran-2-carboxylate | C₇H₈O₃ | 140.14 | - | - | - | - |

| Methyl 4-methylfuran-3-carboxylate | C₇H₈O₃ | 140.14 | - | - | - | - |

| Methyl 5-methylfuran-2-carboxylate | C₇H₈O₃ | 140.14 | - | - | - | - |

| This compound | C₇H₈O₃ | 140.14 | - | - | - | - |

Data for some isomers is currently unavailable in the public domain and requires experimental determination.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and differentiation of these isomers.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule. The chemical shifts (δ) and coupling constants (J) are unique for each isomer.

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Methyl 2-methylfuran-3-carboxylate | Data available[2] | Data available[2] |

| Methyl 3-methylfuran-2-carboxylate | - | - |

| Methyl 4-methylfuran-2-carboxylate | - | - |

| Methyl 4-methylfuran-3-carboxylate | - | - |

| Methyl 5-methylfuran-2-carboxylate | 7.06 (d, J=3.4 Hz, 1H), 6.11 (d, J=3.4 Hz, 1H), 3.87 (s, 3H), 2.36 (s, 3H)[3] | 159.2, 158.0, 144.2, 119.0, 108.3, 51.8, 13.7[3] |

| This compound | - | - |

Predicted and experimental NMR data can be found in various chemical databases. The provided data for Methyl 5-methylfuran-2-carboxylate is from a comparative analysis.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The carboxylate group in these isomers will show a characteristic strong absorption band for the C=O stretch, typically in the region of 1700-1730 cm⁻¹. The C-O stretching of the ester and the furan ring vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all isomers, the molecular ion peak (M⁺) is expected at an m/z of 140. The fragmentation patterns, however, will differ based on the substitution pattern on the furan ring, aiding in their differentiation. For example, the mass spectrum for methyl 2-methylfuran-3-carboxylate shows major fragments at m/z 109, 140, and 125.[2]

Experimental Protocols: Synthesis of Methyl Methylfuran-carboxylates

The synthesis of these isomers can be achieved through various organic reactions. Below are examples of synthetic approaches.

General Synthesis Workflow

A general workflow for the synthesis of a methyl methylfuran-carboxylate isomer may involve the formation of the furan ring system followed by esterification, or the modification of a pre-existing furan derivative.

Synthesis of Methyl 5-methylfuran-2-carboxylate

A reported method for the synthesis of methyl 5-methylfuran-2-carboxylate involves the oxidation of 5-methylfurfural in the presence of methanol.[4]

Protocol:

-

Dissolve 5-methylfurfural (2.0 mmol) in methanol (4 mL).

-

Add sodium cyanide (0.8 mmol) to the solution and stir at room temperature for 5 minutes.

-

Add manganese dioxide (4.0 mmol) to the reaction mixture.

-

Stir the mixture at 40 °C for 12 hours.

-

After the reaction is complete, add dichloromethane (10 mL) and filter the mixture through a pad of silica gel.

-

Wash the filtrate with water and saturated aqueous NaCl solution.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.[4]

Synthesis of Methyl 2-methylfuran-3-carboxylate Derivatives

A method for the synthesis of a derivative, methyl 5-formyl-2-methyl-3-furoate, starts from methyl 2-methylfuran-3-carboxylate.[5]

Protocol:

-

Add phosphorus oxychloride (7.14 mmol) dropwise to N,N-dimethylformamide (9.28 mmol) at 0 °C.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add methyl 2-methylfuran-3-carboxylate (7.14 mmol) to the mixture at 15 °C.

-

Heat the reaction mixture to 100 °C and stir for 3 hours.

-

Pour the mixture onto ice and adjust the pH to 8 with 10% aqueous NaOH.

-

Filter the solid, wash with water, and dry in vacuo to afford the product.[5]

Biological Activities

While extensive biological activity data for these specific methyl methylfuran-carboxylate isomers is limited, furan-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6][7] For instance, derivatives of methyl 5-(hydroxymethyl)-2-furan carboxylate have been studied for their cytotoxicity against cancer cell lines and their antibacterial activities.[8][9] The specific biological profiles of the six isomers of methyl methylfuran-carboxylate represent an area for further investigation.

Conclusion

This technical guide has provided a comparative overview of the structural isomers of this compound. The presented data on their physicochemical properties, spectroscopic characteristics, and synthetic methodologies will be a valuable resource for researchers in the fields of chemistry and drug discovery. The structural diversity among these isomers offers a platform for the exploration of new chemical entities with potentially valuable biological activities. Further research is warranted to fully characterize the isomers for which data is currently unavailable and to explore their potential applications.

References

- 1. Methyl 2-methylfuran-3-carboxylate | C7H8O3 | CID 80237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. METHYL 5-FORMYL-2-METHYL-3-FUROATE synthesis - chemicalbook [chemicalbook.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749) [hmdb.ca]

- 7. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. rsc.org [rsc.org]

- 9. Methyl 5-formylfuran-3-carboxylate | C7H6O4 | CID 18983630 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Significance of Furan-3-Carboxylate Esters: A Technical Guide for Drug Discovery Professionals

Introduction: Furan-3-carboxylate esters represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a versatile scaffold in numerous pharmacologically active molecules.[1] Its unique electronic and steric properties, often acting as a bioisostere for a phenyl ring, can enhance metabolic stability, improve drug-receptor interactions, and favorably modulate the overall pharmacokinetic profile of a compound.[1] This technical guide provides an in-depth overview of the biological significance of furan-3-carboxylate esters, with a focus on their anticancer, antifungal, and other therapeutic activities. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid researchers in this field.

Anticancer Activity

Furan-3-carboxylate esters and their derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Their anticancer potential stems from various mechanisms, including the inhibition of key enzymes involved in cancer cell metabolism and the modulation of critical signaling pathways that regulate cell growth, proliferation, and survival.

In Vitro Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of various furan-3-carboxylate ester derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Furan-pyridinone derivative (from 3-furan-carboxylic acid) | KYSE150 (Esophageal) | 0.655 µg/mL (at 48h) | [2] |

| Pyridine carbohydrazide furan derivative | MCF-7 (Breast) | 4.06 µM | [1] |

| N-phenyl triazinone furan derivative | MCF-7 (Breast) | 2.96 µM | [1] |

| Furan derivative | HeLa (Cervical) | 0.08 - 8.79 µM | [3] |

| Furan derivative | SW620 (Colorectal) | Moderate to potent | [3][4] |

| Furan-2,5-dicarboxylate ester prodrug | A549 (Lung) | 2.45 nM | [5] |

| Furyl-carboxamide derivative | HCT-116 (Colorectal) | 23.3 µM | [6] |

| Pyrazol-furan carboxamide analogue | HCT116, OVCAR-8 | Moderate to excellent | [7] |

| Furo[2,3-d]pyrimidine derivative | A549 (Lung) | 6.66 µM | [8] |

| Furo[2,3-d]pyrimidine derivative | HT-29 (Colorectal) | 8.51 µM | [8] |

Mechanism of Action

The anticancer effects of furan-3-carboxylate esters are attributed to their ability to interfere with essential cellular processes in cancer cells.

-

ATP-Citrate Lyase (ACLY): ACLY is a crucial enzyme in cancer metabolism, responsible for the production of cytosolic acetyl-CoA, a key building block for fatty acid and cholesterol biosynthesis.[9][10] Several furan carboxylate derivatives have been identified as novel inhibitors of ACLY.[9][11] For instance, the most potent inhibitor from one study, compound A1, exhibited an IC50 of 4.1 µM in an in vitro enzymatic assay.[9]

-

Glutaminase C (GAC): GAC is another critical enzyme in cancer cell metabolism, catalyzing the conversion of glutamine to glutamate.[5][12] This process, known as glutaminolysis, provides cancer cells with a vital source of nitrogen and carbon. Carboxylate ester prodrugs have been developed as potent inhibitors of GAC, with one such prodrug demonstrating a remarkable antiproliferative activity in A549 lung cancer cells with an IC50 of 2.45 nM.[5]

-

VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][13] Furan and furopyrimidine-based derivatives have shown significant inhibitory activity against VEGFR-2 kinase.[8][13] For example, certain furo[2,3-d]pyrimidine derivatives displayed potent inhibition with IC50 values as low as 42.5 nM.[8]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[14][15] Some furan derivatives have been shown to exert their anticancer effects by suppressing the PI3K/Akt pathway.[3][4] This is often observed through a decrease in the phosphorylation levels of Akt and its downstream targets.[16]

-

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its dysregulation is a hallmark of several cancers, particularly colorectal cancer.[17][18][19][20][21] Certain furan derivatives have demonstrated the ability to inhibit the Wnt/β-catenin signaling cascade, contributing to their antitumor activity.[3]

Visualizing the Mechanism: Signaling Pathways and Experimental Logic

To better illustrate the mechanisms of action and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for evaluating the anticancer potential of furan-3-carboxylate esters.

Caption: Inhibition of the PI3K/Akt signaling pathway by furan-3-carboxylate esters.

Caption: Modulation of the Wnt/β-catenin signaling pathway.

Antifungal Activity

Derivatives of furan-3-carboxylate esters have also been investigated for their antifungal properties, demonstrating efficacy against various fungal pathogens.

In Vitro Antifungal Susceptibility Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of furan derivatives against selected fungal strains.

| Compound/Derivative | Fungal Strain | MIC Value | Reference |

| (E)-3-(furan-2-yl)acrylic acid | Candida albicans | Similar to fluconazole | [22] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 µg/mL | [23] |

| Carbamothioyl-furan-2-carboxamide derivatives | Various fungal strains | 120.7–190 µg/mL | [14][24] |

Mechanism of Action

The precise mechanisms of antifungal action for many furan-3-carboxylate esters are still under investigation. However, proposed mechanisms include the disruption of fungal cell membrane integrity, inhibition of ergosterol biosynthesis, and interference with essential enzymatic processes.[13][15][25] For instance, some furan derivatives are thought to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[24]

Other Biological Activities

Antibacterial Activity

Several furan-3-carboxylate derivatives have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound/Derivative | Bacterial Strain | MIC Value | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 128 µg/mL | [23] |

| 3,5-disubstituted furan derivatives | Bacillus subtilis, Escherichia coli | 200 µg/mL | [25] |

| Carbamothioyl-furan-2-carboxamide derivatives | Various bacterial strains | 230–300 µg/mL | [24] |

Anti-inflammatory Activity

Furan fatty acid ethyl esters have demonstrated potent anti-inflammatory activity in in vivo models, even more so than eicosapentaenoic acid (EPA) ethyl ester.[10][26] The anti-inflammatory effects of furan derivatives are thought to be mediated through various mechanisms, including the suppression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), and through their antioxidant properties.[27][28]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1][9][29][30]

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[9]

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[30]

-

Compound Treatment: Treat the cells with serial dilutions of the furan-3-carboxylate ester derivatives for a specified incubation period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.[30]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Broth Microdilution Assay for Antifungal Susceptibility

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3][22][23][31][32]

-

Principle: A standardized inoculum of a fungal isolate is exposed to serial twofold dilutions of the antifungal compound in a liquid broth medium.[2] The MIC is the lowest concentration of the compound that inhibits the visible growth of the fungus after a defined incubation period.[2]

-

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal suspension from a fresh culture, adjusting the concentration to a specific cell density (e.g., 0.5 McFarland standard).[33]

-

Compound Dilution: Prepare serial twofold dilutions of the furan-3-carboxylate ester derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).[31]

-

Inoculation: Inoculate each well with the standardized fungal suspension.[3]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).[22]

-

MIC Determination: Visually inspect the plates for fungal growth. The MIC is the lowest concentration of the compound in which there is no visible growth.[32]

-

Enzyme Inhibition Assays

-

ATP-Citrate Lyase (ACLY) Assay: ACLY activity can be measured using a direct, homogeneous assay in a 384-well plate format.[34][35] The assay involves incubating the ACL enzyme with [14C]citrate, CoA, ATP, and Mg2+.[34][35] The reaction is then quenched with EDTA, and the amount of [14C]acetyl-CoA produced is selectively detected using a scintillation cocktail like MicroScint-O and a scintillation counter.[34][35] The inhibitory effect of furan-3-carboxylate esters is determined by measuring the reduction in [14C]acetyl-CoA formation in the presence of the compounds.[11]

-

Glutaminase C (GAC) Assay: GAC activity can be determined using a fluorometric assay.[36] The assay measures the production of glutamate from the hydrolysis of glutamine by GAC. The glutamate produced is then used in a coupled enzymatic reaction that converts a non-fluorescent probe into a fluorescent product. The increase in fluorescence is proportional to GAC activity and can be monitored using a microplate reader. The IC50 values of furan-3-carboxylate ester prodrugs are determined by measuring the inhibition of this fluorescence signal.[37]

-

VEGFR-2 Kinase Assay: The inhibitory activity of compounds against VEGFR-2 can be assessed using a luminescence-based kinase assay.[5][8][38][39] This assay measures the amount of ATP remaining after the kinase reaction.[5] In the presence of an inhibitor, VEGFR-2 activity is reduced, leading to less ATP consumption and a higher luminescence signal.[5] The assay is typically performed in a 96- or 384-well plate format using recombinant VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.[38]

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.[4][14][16][40]

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., total and phosphorylated forms of Akt, β-catenin).

-

Procedure:

-

Cell Lysis: Treat cells with the furan-3-carboxylate ester derivatives for a specified time, then lyse the cells to extract the proteins.

-

Protein Quantification: Determine the protein concentration in the lysates to ensure equal loading.

-

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins.

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP), and detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the changes in protein expression or phosphorylation levels in response to the compound treatment.

-

Conclusion and Future Perspectives

Furan-3-carboxylate esters have emerged as a promising class of compounds with a diverse range of biological activities, particularly in the areas of oncology and infectious diseases. Their ability to inhibit key enzymes and modulate critical signaling pathways underscores their potential for the development of novel therapeutic agents. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this important chemical scaffold. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as conducting in vivo studies to validate their efficacy and safety profiles. The continued investigation of furan-3-carboxylate esters holds significant promise for the discovery of new and effective treatments for a variety of human diseases.

References

- 1. MTT assay overview | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. teses.usp.br [teses.usp.br]

- 7. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. [research.bidmc.org]

- 12. Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. | Semantic Scholar [semanticscholar.org]

- 13. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Advances in the development of Wnt/β-catenin signaling inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. mdpi.com [mdpi.com]

- 25. ijrti.org [ijrti.org]

- 26. researchgate.net [researchgate.net]

- 27. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 30. creative-diagnostics.com [creative-diagnostics.com]

- 31. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 34. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 36. caymanchem.com [caymanchem.com]

- 37. Structure-enabled discovery of carboxylate esters prodrugs as potential potent inhibitors targeting Glutaminase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. bpsbioscience.com [bpsbioscience.com]

- 39. researchgate.net [researchgate.net]

- 40. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence of Methylfuran Carboxylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of methylfuran carboxylates, compounds of increasing interest in the fields of food science, toxicology, and drug development. This document details their presence in various natural and processed sources, outlines the analytical methodologies for their quantification, and illustrates their primary formation pathways.

Natural Occurrence and Formation

Methylfuran carboxylates and their precursors are found in a variety of natural sources, often as volatile or semi-volatile compounds. Their presence can be attributed to both biological synthesis by microorganisms and formation during the thermal processing of food.

-

Methyl 2-furoate has been identified in a range of foods, including roasted almonds, papaya, cocoa, coffee, guava, honey, and tamarind.[1][2]

-

Methyl 5-methyl-2-furancarboxylate is produced by bacteria, specifically as a volatile organic compound from Saccharopolyspora erythraea and S. griseoflavus.[3]

-

Methyl-5-(hydroxymethyl)-2-furan carboxylate (MFC) has been isolated from fungi such as Curvularia lunata and Antrodia camphorata, as well as from Streptomyces bacteria.[4][5] This compound has demonstrated antibacterial and cytotoxic activities.[4][6][7]

-

Methyl furan-3-carboxylate has been reported in tobacco (Nicotiana tabacum).

A significant portion of furan derivatives in the human diet is not endogenous to the raw food but is formed during heating through complex chemical reactions. The Maillard reaction , a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary route for the formation of furan and its alkylated derivatives, which are precursors to their carboxylated forms.[8][9][10] The Strecker degradation of amino acids, which occurs during the Maillard reaction, produces key aldehydes that contribute to the furan backbone.[11][12][13][14] Other precursors for thermal formation include ascorbic acid, polyunsaturated fatty acids, and carotenoids.[15][16][17]

In addition to thermal formation, true biosynthetic pathways exist. For instance, certain bacteria can synthesize furan fatty acids through a pathway involving fatty acid methylation and subsequent cyclization with oxygen from O₂ to form the furan ring.[18][19]

Quantitative Data

While the presence of various methylfuran carboxylates in natural matrices has been qualitatively established, comprehensive quantitative data remains limited in publicly accessible literature. The high volatility and reactive nature of these compounds present analytical challenges. The table below summarizes the available quantitative data for a closely related furan carboxylate.

| Compound | Natural Source | Concentration / Amount | Reference(s) |

| 5-(Hydroxymethyl)furan-2-carboxylic acid | Human Urine | 0-100 mg/L (typically ~10 mg/L) | [3] |

| 5-(Hydroxymethyl)furan-2-carboxylic acid | Human Urine (post dried plum juice intake) | 168 µmol per 6 hours | [3] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Streptomyces zerumbet W14 (in vitro) | MIC against S. aureus: 1 µg/mL; IC₅₀ against HeLa cells: 64.00 µg/mL; IC₅₀ against HepG2 cells: 102.53 µg/mL | [6] |

Note: MIC (Minimum Inhibitory Concentration) and IC₅₀ (Half-maximal Inhibitory Concentration) values represent bioactivity, not concentration in a natural source.

Experimental Protocols: Analysis of Methylfuran Carboxylates

The standard method for the analysis of volatile and semi-volatile furan derivatives in complex matrices is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) .[20][21][22]

Objective: To extract, separate, and quantify methylfuran carboxylates from a solid or liquid food matrix.

A. Sample Preparation:

-

Homogenization: Solid samples (e.g., roasted almonds, coffee beans) should be cryogenically milled to a fine, uniform powder to ensure homogeneity and release of volatiles. Liquid samples (e.g., fruit juice, coffee beverage) can be used directly. All sample handling should be performed at low temperatures (e.g., in an ice bath) to minimize the loss of volatile analytes.[1]

-

Weighing and Vialing: Accurately weigh 1-5 grams of the homogenized solid sample or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.[20][23]

-

Matrix Modification: To enhance the partitioning of analytes into the headspace, add a saturated sodium chloride (NaCl) solution to the vial. For solid samples, a 1:1 ratio (e.g., 5 g of sample to 5 mL of NaCl solution) is commonly used.[23][24] The high ionic strength of the solution reduces the solubility of the organic analytes, promoting their release into the gas phase.

-

Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog such as furan-d4) to each sample for accurate quantification.[1]

-

Sealing: Immediately seal the vial with a PTFE-faced septum and an aluminum crimp cap to ensure a gas-tight seal.[25]

B. HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is recommended for its broad applicability to a wide range of volatile and semi-volatile compounds, including furan derivatives.[22][26] The SPME Arrow, with its larger sorbent volume, can provide enhanced sensitivity.[23][27]

-

Incubation and Equilibration: Place the sealed vial in an autosampler tray equipped with an agitator and heater. Incubate the sample at a controlled temperature, typically between 35°C and 60°C, for 10-30 minutes with agitation.[1][24] Higher temperatures can lead to the artificial formation of furans and should be avoided.[25]

-

Extraction: After equilibration, expose the SPME fiber to the headspace of the vial for a defined period, typically 10-30 minutes, to allow for the adsorption of the analytes onto the fiber coating.[23][26][27]

C. GC-MS Analysis:

-

Desorption: Retract the SPME fiber and immediately insert it into the heated injection port of the gas chromatograph (typically set at 250-280°C).[24][27] The analytes are thermally desorbed from the fiber onto the GC column. A splitless or low split ratio injection mode is often used to maximize sensitivity.

-

Chromatographic Separation:

-

Column: A mid-polarity column, such as an Rxi-624Sil MS or a DB-5ms (30 m x 0.25 mm ID, 1.40 µm film thickness), is suitable for separating furan derivatives.[20][24]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.4 mL/min).[24][27]

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 35°C, hold for 3-4 minutes) and ramps up to a final temperature of 200-240°C. This separates the analytes based on their boiling points and interactions with the column's stationary phase.[24]

-

-

Mass Spectrometry Detection:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: For quantification of specific target compounds, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode is preferred due to its higher sensitivity and selectivity compared to full scan mode.[21]

-

Data Analysis: Identify compounds by their retention times and mass spectra compared to authentic standards. Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Signaling and Formation Pathways

Currently, there is no established signaling pathway in mammalian systems directly involving methylfuran carboxylates. Research has primarily focused on their formation as food contaminants and their potential toxicity. The following diagrams illustrate the key formation pathways.

References

- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Methyl 5-(hydroxymethyl) furan-2-carboxylate | C7H8O4 | CID 12733589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

- 7. researchgate.net [researchgate.net]

- 8. Formation of furan and methylfuran by maillard-type reactions in model systems and food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. researchgate.net [researchgate.net]

- 12. ugc.futurelearn.com [ugc.futurelearn.com]

- 13. researchgate.net [researchgate.net]

- 14. Strecker degradation - Wikipedia [en.wikipedia.org]

- 15. Effect of roasting conditions on color and volatile profile including HMF level in sweet almonds (Prunus dulcis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A bacterial biosynthetic pathway for methylated furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bacterial production of furan fatty acids | Great Lakes Bioenergy Research Center [glbrc.org]

- 20. benchchem.com [benchchem.com]

- 21. restek.com [restek.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. benchchem.com [benchchem.com]

- 27. gcms.cz [gcms.cz]

Spectroscopic and Synthetic Profile of Methyl 5-methylfuran-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis of Methyl 5-methylfuran-3-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering key data for the identification, characterization, and synthesis of this furan derivative.

Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, the 1H NMR, 13C NMR, and IR data are based on computational predictions and analysis of structurally similar compounds. Mass spectrometry data is inferred from the fragmentation patterns of related furan carboxylates.

Predicted 1H NMR Spectral Data (CDCl3, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | s | 1H | H2 |

| 6.20 | s | 1H | H4 |

| 3.85 | s | 3H | -OCH3 |

| 2.35 | s | 3H | 5-CH3 |

Predicted 13C NMR Spectral Data (CDCl3, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 164.5 | C=O |

| 158.0 | C5 |

| 148.0 | C2 |

| 115.0 | C3 |

| 108.0 | C4 |

| 52.0 | -OCH3 |

| 14.0 | 5-CH3 |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm-1) | Assignment |

| ~2950 | C-H stretch (methyl, methoxy) |

| ~1725 | C=O stretch (ester) |

| ~1580 | C=C stretch (furan ring) |

| ~1250 | C-O stretch (ester) |

| ~1050 | C-O-C stretch (furan ring) |

Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 140. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH3) to give a fragment at m/z 109, and the loss of the entire ester group (-COOCH3) to yield a fragment at m/z 81.

Experimental Protocols

The following is a generalized protocol for the synthesis and characterization of this compound, adapted from procedures for similar furan derivatives.

Synthesis of this compound

This procedure is adapted from the synthesis of related furan-3-carboxylates.

Materials:

-

5-Methylfuran-3-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

To a solution of 5-methylfuran-3-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the methanol is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl3).

-

Acquisition: Record 1H and 13C NMR spectra on a 400 MHz spectrometer. For 1H NMR, acquire 16 scans with a relaxation delay of 1 second. For 13C NMR, acquire 1024 scans with a 2-second relaxation delay.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the purified liquid product is prepared on a salt plate (NaCl or KBr).

-

Acquisition: Record the IR spectrum from 4000 to 400 cm-1.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Analysis: Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

The Reactive Nature of the Furan Core in Methyl 5-methylfuran-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the furan ring in Methyl 5-methylfuran-3-carboxylate. The strategic placement of an electron-donating methyl group and an electron-withdrawing methyl carboxylate group imparts a nuanced reactivity profile to the furan core, influencing its susceptibility to electrophilic substitution, cycloaddition reactions, and nucleophilic attack. This document delves into the theoretical underpinnings of this reactivity and provides practical experimental insights relevant to synthetic chemistry and drug development.

Core Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, generally at a faster rate than benzene.[1] This enhanced reactivity is attributed to the ability of the oxygen heteroatom to stabilize the intermediate carbocation (the sigma complex) through resonance. Electrophilic attack preferentially occurs at the C2 and C5 positions (α-positions) because the positive charge in the resulting intermediate can be delocalized over three resonance structures, including one where the oxygen atom bears the positive charge.[2][3] Attack at the C3 or C4 positions (β-positions) results in a less stable intermediate with only two resonance structures.[2]

Influence of Substituents on the Reactivity of this compound

In this compound, the interplay of the substituents at the C5 and C3 positions governs the regioselectivity of its reactions.

-